

# Molecular docking studies comparing Galidesivir and Remdesivir binding to RdRp.

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# A Head-to-Head Battle for RdRp Inhibition: Galidesivir vs. Remdesivir

In the ongoing quest for effective antiviral therapeutics, the RNA-dependent RNA polymerase (RdRp) has emerged as a prime target for broad-spectrum antiviral drugs. This enzyme is crucial for the replication of many RNA viruses. Among the promising candidates targeting RdRp are Galidesivir (BCX4430) and Remdesivir (GS-5734), both adenosine nucleoside analogs. This guide provides a detailed comparison of their binding efficacy to the viral RdRp, supported by data from molecular docking studies.

## Comparative Binding Efficacy at the RdRp Active Site

Molecular docking simulations have been instrumental in elucidating the binding interactions and predicting the inhibitory potential of Galidesivir and Remdesivir against viral RdRp. These studies consistently demonstrate that both drugs can effectively bind to the catalytic active site of the enzyme.

A key study comparing several approved antiviral drugs found that Remdesivir exhibited a slightly more favorable binding energy to the SARS-CoV-2 RdRp than Galidesivir.[1][2] The binding energy for Remdesivir was reported as -7.6 kcal/mol, while Galidesivir showed a binding energy of -7.0 kcal/mol.[1][2] Another study reported a binding energy of -7.1 kcal/mol



for Remdesivir.[3] While these values are comparable, the small difference suggests a potentially stronger interaction for Remdesivir.

The stability and specificity of binding are determined by the interactions with key amino acid residues within the RdRp active site. Both drugs are known to interact with the catalytic aspartate residues that are crucial for the polymerase function. For Galidesivir, interactions with Asp760 and Asp761 have been highlighted.[3][4] Similarly, Remdesivir has been shown to form strong contacts with the catalytic triad, which includes SER 759, ASP 760, and ASP 761.[5]

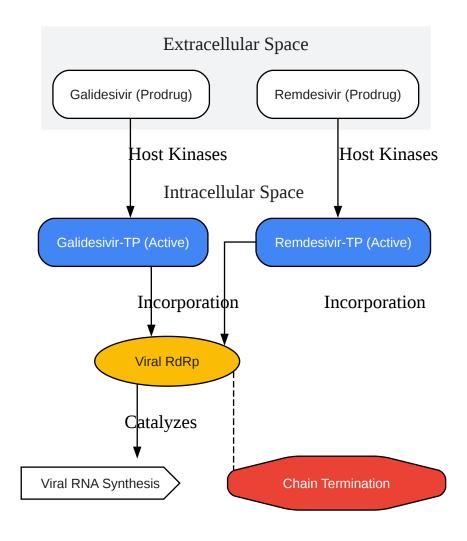
Drug	Binding Energy (kcal/mol)	Key Interacting Residues
Galidesivir	-7.0[1][2]	Asp760, Asp761[3][4]
Remdesivir	-7.6[1][2], -7.1[3]	SER 759, ASP 760, ASP 761[5]

### Mechanism of Action: A Shared Strategy of Chain Termination

Both Galidesivir and Remdesivir are prodrugs that, once inside the host cell, are metabolized into their active triphosphate forms.[4][6] This active form mimics the natural adenosine triphosphate (ATP), allowing it to be recognized by the viral RdRp.

The core mechanism of action for both antivirals is the termination of the nascent viral RNA chain.[6] After being incorporated into the growing RNA strand by the RdRp, these drug analogs disrupt the elongation process, thereby halting viral replication.[6] For Remdesivir, a specific mechanism of "delayed chain termination" has been described, where the RdRp stalls after the addition of three more nucleotides following the incorporation of the drug's active form. [7][8] Galidesivir is also understood to function as a non-obligate RNA chain terminator.[9]





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Caption: Mechanism of action for Galidesivir and Remdesivir.

## Experimental Protocols: Molecular Docking Methodology

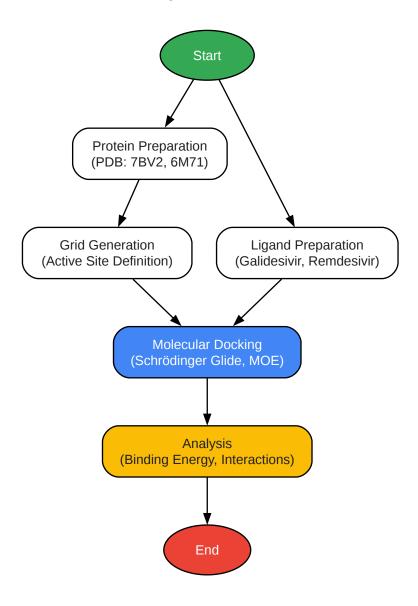
The in silico comparison of Galidesivir and Remdesivir binding to RdRp typically involves a standardized molecular docking workflow. The following provides a general outline of the experimental protocol used in such studies.

The three-dimensional crystal structure of the viral RdRp is obtained from the Protein Data Bank (PDB). For SARS-CoV-2, structures such as PDB ID: 7BV2 or 6M71 are commonly used. [10][11] The protein structure is then prepared by removing water molecules, adding hydrogen



atoms, and assigning appropriate charges. The 3D structures of the ligands, Galidesivir and Remdesivir, are prepared and optimized for docking.

A binding site, or "grid box," is defined around the catalytic active site of the RdRp, often centered on the location of the co-crystallized native ligand or key catalytic residues like Asp760 and Asp761.[3][10] Molecular docking is then performed using software such as Schrödinger's Glide or MOE (Molecular Operating Environment).[10][12] These programs employ docking algorithms to predict the binding pose and affinity of the ligand within the defined active site. The results are then analyzed to determine the binding energies and visualize the interactions between the drugs and the amino acid residues of the RdRp.



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Caption: A typical workflow for molecular docking studies.

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